molecular formula C27H43NO2 B1213566 Etiolin CAS No. 29271-49-6

Etiolin

Cat. No.: B1213566
CAS No.: 29271-49-6
M. Wt: 413.6 g/mol
InChI Key: JMSRDKIFVZVAMX-SSTACDENSA-N
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Description

Etiolin is a yellowish-white pigment found in etiolated plants (those grown in darkness) and is closely associated with plastids . Historically termed "protochlorophyll" by Monteverde (1894), it is recognized as a precursor to chlorophyll, undergoing conversion into the latter upon light exposure . This compound’s spectral characteristics in the red wavelength range align with chlorophyll precursors, though detailed structural analyses remain scarce . Its role in early photosynthetic machinery is supported by weak oxygen evolution in etiolated plastids, as observed by Draper (1878) and Ewart (1897) . Unlike chlorophyll, this compound lacks nitrogen and phosphorus in its unconfirmed molecular structure, though it shares metabolic pathways with chlorophyll derivatives .

Properties

CAS No.

29271-49-6

Molecular Formula

C27H43NO2

Molecular Weight

413.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,16R)-10,13-dimethyl-17-[(1S)-1-[(3S)-3-methyl-2,3,4,5-tetrahydropyridin-6-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C27H43NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-22,24-25,29-30H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,24+,25?,26-,27-/m0/s1

InChI Key

JMSRDKIFVZVAMX-SSTACDENSA-N

SMILES

CC1CCC(=NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O

Isomeric SMILES

C[C@H]1CCC(=NC1)[C@@H](C)C2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O

Canonical SMILES

CC1CCC(=NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O

Synonyms

etiolin

Origin of Product

United States

Comparison with Similar Compounds

Etiolin vs. Chlorophyll

  • Structural Relationship: this compound is a direct precursor to chlorophyll, with conversion mediated by light.
  • Function : Chlorophyll drives photosynthesis via light absorption, while this compound serves as a transient reservoir in darkness. Green plant tissues contain both pigments, suggesting overlapping roles during light adaptation .
  • Spectral Data : Chlorophyll exhibits distinct absorption peaks in blue (430 nm) and red (662 nm) regions. This compound’s spectrum, though less characterized, shows bands in the red range, consistent with protochlorophyll-like behavior .

This compound vs. Xanthophyll and Carotin (Carotenoids)

  • Classification: Xanthophyll and carotin are carotenoids (terpenoids), whereas this compound is a chlorophyll precursor.
  • Role in Photoprotection: Carotenoids dissipate excess light energy and quench reactive oxygen species. This compound lacks a defined photoprotective role but may stabilize plastids in darkness .
  • Oxygen Evolution : this compound-associated plastids show weak oxygen production, while xanthophyll and carotin exhibit stronger activity under specific conditions .

This compound vs. Protochlorophyll

  • Terminological Overlap: Protochlorophyll and this compound are historically synonymous. Monteverde (1894) used "protochlorophyll" for the red-absorbing precursor, while Greilach (1904) formalized "this compound" for the same compound .
  • Metabolic Context: Both terms refer to chlorophyll precursors, but this compound is explicitly linked to etiolation, whereas protochlorophyll may describe intermediates in non-etiolated tissues.

Table 1: Comparative Properties of this compound and Related Pigments

Property This compound Chlorophyll Xanthophyll/Carotin Protochlorophyll
Pigment Class Chlorophyll precursor Porphyrin Carotenoid Chlorophyll precursor
Presence in Darkness Yes (etiolated) No Yes (low amounts) Variable
Light Dependency Converts to chlorophyll in light Requires light for synthesis Light-independent synthesis Light-dependent conversion
Key Role Chlorophyll precursor, plastid stabilization Photosynthesis Photoprotection, light harvesting Chlorophyll precursor
Structural Notes Lacks N/P (unconfirmed) Contains Mg, N, P Isoprenoid chains Structurally analogous to this compound

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